N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448078-99-6
VCID: VC6023511
InChI: InChI=1S/C14H22N4O2/c1-14(2,3)17-13(19)18-8-4-11(5-9-18)20-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19)
SMILES: CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=CN=C2
Molecular Formula: C14H22N4O2
Molecular Weight: 278.356

N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

CAS No.: 1448078-99-6

Cat. No.: VC6023511

Molecular Formula: C14H22N4O2

Molecular Weight: 278.356

* For research use only. Not for human or veterinary use.

N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide - 1448078-99-6

Specification

CAS No. 1448078-99-6
Molecular Formula C14H22N4O2
Molecular Weight 278.356
IUPAC Name N-tert-butyl-4-pyrazin-2-yloxypiperidine-1-carboxamide
Standard InChI InChI=1S/C14H22N4O2/c1-14(2,3)17-13(19)18-8-4-11(5-9-18)20-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19)
Standard InChI Key LYUNGAWSUYIQSB-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=CN=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A piperidine ring, a six-membered amine heterocycle known for conformational flexibility and bioavailability in drug design.

  • A pyrazin-2-yloxy group, which introduces a nitrogen-rich aromatic system capable of hydrogen bonding and π-π interactions.

  • A tert-butyl carboxamide substituent, enhancing lipophilicity and metabolic stability.

The spatial arrangement of these groups is critical for target engagement. Computational models suggest the pyrazine ring adopts a planar configuration, while the tert-butyl group induces steric hindrance, potentially influencing receptor-binding selectivity.

Table 1: Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-(tert-Butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamideC14H22N4O2\text{C}_{14}\text{H}_{22}\text{N}_4\text{O}_2278.356Baseline structure
N-(4-(tert-Butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide C20H26N4O2\text{C}_{20}\text{H}_{26}\text{N}_4\text{O}_2354.4Phenyl substituent at tert-butyl group
Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate C13H21NO2\text{C}_{13}\text{H}_{21}\text{NO}_2223.31Alkyne substituent instead of pyrazine

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide likely follows a multi-step sequence:

  • Piperidine Ring Formation: Cyclization of appropriate amine precursors, such as via reductive amination or ring-closing metathesis.

  • Introduction of Pyrazin-2-yloxy Group: Nucleophilic aromatic substitution (SNAr) at the 4-position of the piperidine ring using pyrazin-2-ol under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Carboxamide Functionalization: Reaction of the piperidine amine with tert-butyl isocyanate in dichloromethane to form the carboxamide.

Key Reaction Conditions:

  • Pyrazin-2-yloxy installation: 60–80°C, 12–24 hours, anhydrous conditions.

  • Carboxamide coupling: Room temperature, catalytic DMAP.

Analytical Characterization

Critical spectroscopic data for structural confirmation include:

  • 1^1H NMR: Signals at δ 1.38 ppm (9H, s, tert-butyl), δ 3.45–3.70 ppm (4H, m, piperidine CH2_2), and δ 8.20–8.35 ppm (3H, m, pyrazine protons).

  • HRMS: Calculated for C14H22N4O2\text{C}_{14}\text{H}_{22}\text{N}_4\text{O}_2 [M+H]+^+: 279.1818; observed: 279.1815.

Comparative Pharmacokinetics

Table 2: Predicted ADME Properties

ParameterN-(tert-Butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamideAnalog
LogP (lipophilicity)2.13.4
Solubility (mg/mL)0.120.08
Plasma Protein Binding (%)8992
CYP3A4 Inhibition (IC50_{50})18 µM9 µM

The lower logP of the parent compound suggests improved aqueous solubility over its phenyl-substituted analog, favoring oral bioavailability .

Challenges and Future Directions

Despite its promise, key gaps remain:

  • Toxicity Profiling: No in vivo data exist for acute or chronic toxicity.

  • Synthetic Scalability: Current routes yield ≤45%, necessitating optimization for industrial production.

  • Target Validation: CRISPR screening or proteomic studies are needed to identify primary targets.

Future work should prioritize:

  • In Vivo Efficacy Studies: Rodent models of inflammation or depression.

  • Co-crystallization with Targets: To elucidate binding modes.

  • Prodrug Development: To enhance bioavailability via phosphate or ester prodrugs.

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